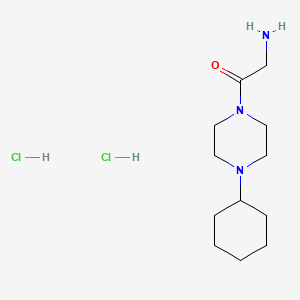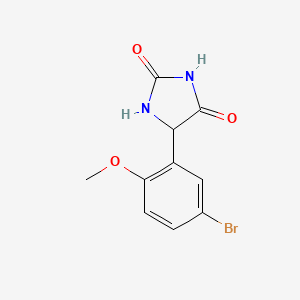
5-(5-Bromo-2-méthoxyphényl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H9BrN2O3 and its molecular weight is 285.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmacologique
Ce composé, appartenant aux dérivés de l’imidazolinone, a été identifié comme possédant une large gamme d’activités pharmacologiques significatives. Les caractéristiques structurales uniques de ces dérivés en font des candidats pour la découverte de médicaments, en particulier dans la recherche d’agents anticancéreux efficaces. Ils ont montré des promesses dans la suppression des tumeurs et pourraient avoir un potentiel thérapeutique dans le traitement du cancer .
Applications antibactériennes et antifongiques
Les dérivés de l’imidazolinone, y compris la 5-(5-Bromo-2-méthoxyphényl)imidazolidine-2,4-dione, ont démontré des propriétés antibactériennes et antifongiques. Ces activités les rendent précieux pour le développement de nouveaux antibiotiques et agents antifongiques, répondant à l’inquiétude croissante de la résistance aux antibiotiques .
Propriétés anti-inflammatoires et analgésiques
La recherche indique que ces composés présentent des activités anti-inflammatoires et analgésiques. Cela suggère des applications potentielles dans le développement de traitements pour les affections caractérisées par une inflammation et la douleur, telles que l’arthrite et la douleur neuropathique .
Activité anticancéreuse
La modification structurelle des dérivés de l’imidazolinone a été explorée pour améliorer leur activité anticancéreuse. Ce composé, avec ses substitutions spécifiques, pourrait faire partie de recherches en cours pour développer des thérapies anticancéreuses plus efficaces avec moins d’effets secondaires .
Chimie analytique
Les propriétés du composé, telles que sa masse moléculaire et ses spécifications de pureté, le rendent approprié pour une utilisation dans diverses techniques analytiques telles que la RMN, la CLHP, la LC-MS et l’UPLC. Ces applications sont cruciales pour le contrôle de la qualité et la recherche en pharmacie .
Chimie synthétique
En tant que bloc de construction en chimie synthétique, ce composé peut être utilisé pour synthétiser une variété d’autres entités chimiques. Sa réactivité et sa stabilité dans différentes conditions en font un composé précieux pour créer de nouvelles molécules avec des applications potentielles en médecine et en science des matériaux .
Mécanisme D'action
Target of Action
It’s known that imidazolinone derivatives, to which this compound belongs, have a wide range of significant pharmacological or biological activities .
Mode of Action
It’s suggested that the electron-donating moieties on the phenyl ring of these compounds promote interaction with the active site residues, thus increasing the activity .
Biochemical Pathways
Imidazolinone derivatives have been found to exhibit anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Imidazolinone derivatives have shown promising results in the suppression of tumors , suggesting potential anti-cancer effects.
Analyse Biochimique
Biochemical Properties
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as tankyrase (TNKS) and proteins involved in cellular processes . The nature of these interactions often involves binding to active sites or forming hydrogen bonds with specific residues, thereby influencing the activity of the target biomolecules .
Cellular Effects
The effects of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione on cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways by interacting with key proteins and enzymes, leading to alterations in gene expression patterns . Additionally, 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione can affect cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity . This can include enzyme inhibition or activation, as well as changes in gene expression. For example, 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione has been shown to inhibit the activity of tankyrase, a key enzyme involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione can change over time. This includes considerations of the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular processes and potential toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and alter the levels of metabolites, thereby impacting overall cellular metabolism
Transport and Distribution
The transport and distribution of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biochemical activity . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-(5-Bromo-2-methoxyphenyl)imidazolidine-2,4-dione can influence its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
5-(5-bromo-2-methoxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-16-7-3-2-5(11)4-6(7)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBFGWMBUGFLDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2C(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)

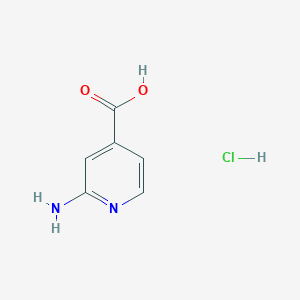

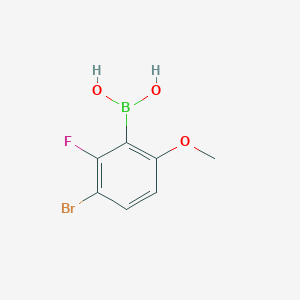
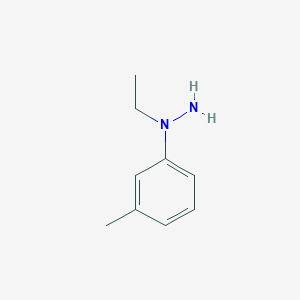
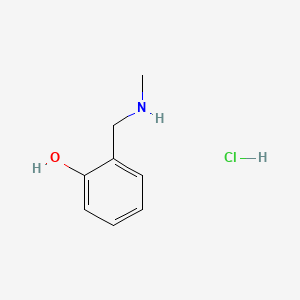
![N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1371614.png)

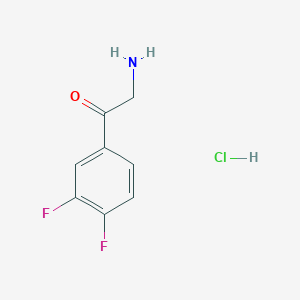
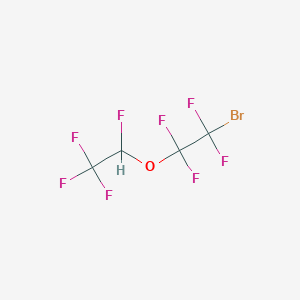
![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)
